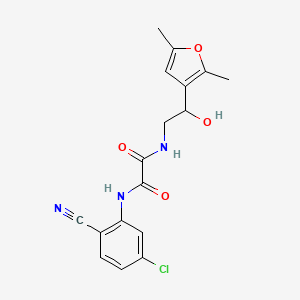
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS Number: 2309342-11-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4, with a molecular weight of 361.8 g/mol. The compound features a chloro-substituted phenyl ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2309342-11-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.
- Substitution Reaction : The introduction of the 5-chloro-2-cyanophenyl group occurs through a nucleophilic substitution reaction.
- Attachment of the Furan Ring : This is accomplished via another nucleophilic substitution where the furan derivative is introduced.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains.
-
Testing Against Pathogens : In a study evaluating related chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria .
- Gram-positive bacteria : Highly susceptible
- Gram-negative bacteria : Moderate susceptibility
- Yeast (C. albicans) : Variable effectiveness
The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds:
- Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis performed on related oxalamides indicated that structural modifications greatly influence their antimicrobial efficacy. For instance, the position and type of substituents on the phenyl ring were critical in determining activity levels against various pathogens .
属性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKNBRDINIPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














